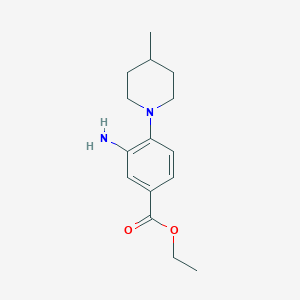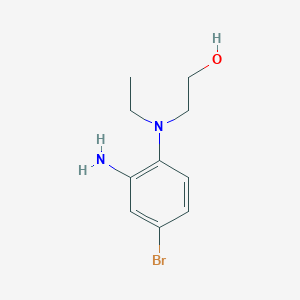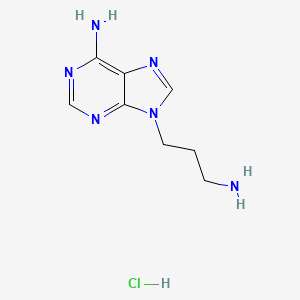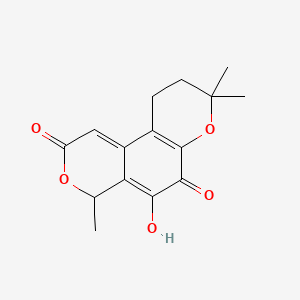![molecular formula C12H16Cl3NO B1441779 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219967-75-5](/img/structure/B1441779.png)
3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Descripción general
Descripción
“3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride” is an organic compound . It is also known as DCBMP. The CAS Number of this compound is 1220033-11-3 .
Molecular Structure Analysis
The molecular weight of this compound is 282.6 . The IUPAC name is 3-(2,4-dichlorobenzyloxy)pyrrolidine hydrochloride . The InChI code is 1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H .Physical And Chemical Properties Analysis
This compound appears as a white to yellow powder or crystals . It should be stored at room temperature .Aplicaciones Científicas De Investigación
NMR, ESI Mass Spectral, and X-ray Structural Characterization
Researchers have synthesized and characterized spiro[pyrrolidine-2,3′-oxindoles] with detailed NMR, ESI mass spectral, and single-crystal X-ray structural analysis. These compounds, including variations with chlorophenyl groups, are structurally complex and serve as important scaffolds in medicinal chemistry and organic synthesis (Laihia et al., 2006).
Polar Cycloaddition Reactions
Pyrrolidines, recognized for their biological effects and applications in medicine, dyes, and agrochemicals, have been synthesized through polar [3+2] cycloaddition reactions. This study underscores the versatility of pyrrolidine derivatives in synthesizing biologically active compounds and materials for industrial applications (Żmigrodzka et al., 2022).
Synthesis of Methoxylated Pyrrolin-2-ones
The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones has been explored for the preparation of compounds with potential agrochemical and medicinal applications. This highlights the chemical transformations possible with pyrrolidine derivatives for the creation of valuable compounds (Ghelfi et al., 2003).
Antimycobacterial Evaluation of Spiro-pyrido-pyrrolizines and Pyrrolidines
The synthesis and biological evaluation of novel spiro-pyrido-pyrrolizines and pyrrolidines have demonstrated significant activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of pyrrolidine derivatives in addressing infectious diseases (Kumar et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYWWYVRLBTXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)


![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)
![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
![Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate](/img/structure/B1441711.png)
![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)


